Diphenoxyphosphoryl(pyridin-4-yl)methanol
Description
“Diphenoxyphosphoryl(pyridin-4-yl)methanol” seems to be a complex organic compound. It likely contains elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P). The compound might have properties similar to those of “Diphenyl-4-pyridylmethanol” and “Phenyl(4-pyridyl)methanol”, which are aromatic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses . Another study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Future Directions
While specific future directions for “Diphenoxyphosphoryl(pyridin-4-yl)methanol” are not available, research on similar compounds suggests potential areas of interest. For instance, pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Additionally, the field of chemotherapeutic drugs continues to search for new, more active, more selective, and less toxic compounds .
Properties
IUPAC Name |
diphenoxyphosphoryl(pyridin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO4P/c20-18(15-11-13-19-14-12-15)24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-14,18,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPMDDEAPUIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=NC=C2)O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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